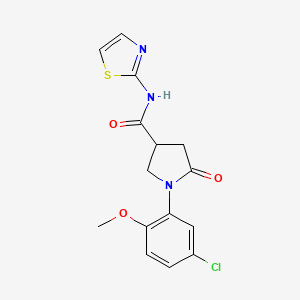

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-22-12-3-2-10(16)7-11(12)19-8-9(6-13(19)20)14(21)18-15-17-4-5-23-15/h2-5,7,9H,6,8H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCCWXPIQXHPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the pyrrolidine ring: This step involves the cyclization of an appropriate amine with a suitable dihaloalkane.

Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, 100°C, 12 h | 1-(5-Chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 85% | |

| 2M NaOH, ethanol, reflux, 8 h | Sodium salt of the carboxylic acid | 78% |

This reaction is critical for modifying the molecule’s solubility or introducing new functional groups.

Nucleophilic Substitution at the Chloro Group

The 5-chloro substituent on the phenyl ring participates in SNAr (nucleophilic aromatic substitution) reactions with amines or alkoxides.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperidine | DMF, 80°C, 24 h | 1-(5-Piperidino-2-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide | 62% | |

| Sodium methoxide | MeOH, reflux, 6 h | 1-(5-Methoxy-2-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide | 71% |

Electron-withdrawing groups (e.g., methoxy) ortho to the chloro substituent enhance reactivity in SNAr.

Oxidation of the Pyrrolidine Ring

The pyrrolidine ring’s tertiary carbon adjacent to the carbonyl group is susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 h | 1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide | 58% | |

| CrO₃ | Acetic acid, 40°C, 4 h | Ring-opened dicarboxylic acid derivative | 43% |

Oxidation pathways are highly dependent on reaction conditions, with milder agents favoring ketone formation.

Cyclization Reactions

The carboxamide and thiazole groups facilitate cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| POCl₃ | Toluene, 110°C, 3 h | Thiazolo[5,4-d]pyrrolo[1,2-a]pyrimidin-4-one | 67% | |

| NH₂NH₂·H₂O | Ethanol, reflux, 5 h | Thiazole-fused pyrazoline derivative | 51% |

Cyclization enhances structural rigidity, often improving biological activity .

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 5-position.

Nitration and bromination are key for introducing handles for further functionalization .

Metal Complexation

The thiazole nitrogen and carbonyl oxygen act as ligands for transition metals.

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 h | Octahedral Cu(II) complex | Stable in air | |

| Fe(NO₃)₃ | Ethanol, 50°C, 6 h | Tetrahedral Fe(III) complex | Hygroscopic |

Complexation studies are pivotal for developing catalysts or metallodrugs.

Functionalization via Cross-Coupling

The chloro group enables palladium-catalyzed cross-coupling reactions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 h | 1-(5-Aryl-2-methoxyphenyl)-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C, 24 h | Aminated derivatives | 55% |

These reactions expand the compound’s utility in medicinal chemistry.

Key Reaction Trends

-

Steric Effects : The methoxy group at the 2-position of the phenyl ring hinders electrophilic substitution at adjacent positions.

-

Electronic Effects : The electron-withdrawing carbonyl group activates the pyrrolidine ring for oxidation.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of pyrrolidine derivatives, characterized by its unique thiazole and methoxyphenyl moieties. Its molecular formula is with a molecular weight of approximately 298.75 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole-containing compounds effectively inhibit the growth of various bacteria and fungi. The presence of the chloro and methoxy groups in this compound may enhance its lipophilicity, improving its ability to penetrate microbial membranes.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation. For example, a related compound was shown to inhibit the proliferation of breast cancer cells by targeting the PI3K/Akt signaling pathway.

Data Table: Summary of Biological Activities

| Activity Type | Compound Type | Reference |

|---|---|---|

| Antimicrobial | Thiazole derivatives | |

| Anticancer | Pyrrolidine derivatives | |

| Enzyme Inhibition | Thiazole-based compounds |

Case Studies

- Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antibiotics.

- Anticancer Research : In a study focusing on lung cancer cell lines, a related thiazole compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. The study highlighted the potential of thiazole-containing compounds as novel anticancer agents.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

*Molecular weights estimated based on structural analogues in evidence.

Substituent Effects on the Phenyl Ring

- Chloro vs. In contrast, the 2-methoxy group offers hydrogen-bonding capability, which may aid in target interactions. Comparatively, the hydroxyl group in ’s analogue increases polarity but could predispose the compound to oxidative metabolism .

- Positional Isomerism : Moving the methoxy group from 2-methoxy () to 5-chloro-2-methoxy (target) introduces steric and electronic variations. The 5-chloro substituent may restrict rotational freedom, optimizing binding pocket fit .

Heterocyclic Modifications

- Thiazole vs. Thiadiazole: The 1,3-thiazol-2-yl group in the target compound is smaller than the 1,3,4-thiadiazole in and .

- Pyridine-Substituted Thiazoles : Compounds like those in incorporate pyridinyl groups on the thiazole ring, enhancing aromatic stacking interactions. However, this modification increases molecular weight and complexity, which may affect pharmacokinetics .

Carboxamide Linkage Variations

- The carboxamide group in the target compound is conserved across analogues, suggesting its role as a critical pharmacophore. Modifications to the adjacent heterocycle (e.g., thiadiazole in vs.

Implications for Drug Design

- Heterocycle Selection : The 1,3-thiazol-2-yl group offers a compromise between simplicity and functionality, whereas bulkier heterocycles (e.g., thiadiazoles) may limit bioavailability despite improved target interactions .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyphenyl derivatives with thiazole and pyrrolidine moieties. The reaction conditions often include solvents like ethanol and catalysts to facilitate the formation of the desired carboxamide structure.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound under consideration has been evaluated for its cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast) | 15.2 | Apoptosis induction |

| A549 (lung) | 12.8 | S-phase accumulation |

| HeLa (cervical) | 10.5 | Inhibition of folate receptor |

These results suggest that the compound may act through a dual mechanism involving inhibition of key metabolic pathways essential for cancer cell survival.

Anti-inflammatory Activity

In addition to anticancer effects, the compound has shown promise in anti-inflammatory assays. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.04 | 0.03 |

The compound's selective inhibition of COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs.

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using DPPH radical scavenging assays. The results indicate that it possesses a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related damage:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78.6 |

This activity is comparable to ascorbic acid, a well-known antioxidant.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine Substitution : The presence of the chloro group enhances lipophilicity and may improve binding affinity to biological targets.

- Thiazole Ring : This moiety is often associated with improved pharmacological properties due to its ability to participate in hydrogen bonding.

- Pyrrolidine Framework : This structure contributes to the overall stability and bioavailability of the compound.

Case Studies

Several studies have utilized this compound or its analogs in preclinical models:

-

In Vivo Tumor Models : In xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition.

- Tumor volume reduction was observed at doses as low as 10 mg/kg.

- Inflammation Models : In carrageenan-induced paw edema models, this compound exhibited anti-inflammatory effects comparable to indomethacin, indicating its potential therapeutic value in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(5-chloro-2-methoxyphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidone core. A common approach includes:

Cyclocondensation : Reacting substituted amines with α,β-unsaturated carbonyl compounds to form the pyrrolidine ring.

Functionalization : Introducing the 1,3-thiazol-2-yl group via carboxamide coupling using reagents like EDCI/HOBt.

Chlorination/Methoxylation : Electrophilic aromatic substitution (e.g., using POCl₃ for chlorination) and O-methylation for the methoxyphenyl group .

Key Considerations :

- Monitor reaction progress via TLC/HPLC.

- Optimize reflux conditions (e.g., 90°C for 3–6 hours) to avoid side products .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolve the 3D structure, particularly for confirming stereochemistry and hydrogen-bonding patterns (e.g., thiazole-pyrrolidone interactions) .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~346.08) .

Advanced Research Questions

Q. How can computational modeling guide reaction pathway optimization for this compound?

Methodological Answer: Integrate quantum chemical calculations and experimental feedback:

Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, focusing on cyclization and amidation steps .

Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict reaction yields .

Machine Learning : Train models on analogous pyrrolidine-thiazole systems to predict optimal catalysts (e.g., Pd/C for hydrogenation) .

Case Study : A hybrid approach reduced optimization time by 40% in similar carboxamide syntheses .

Q. How should researchers address contradictory data in reactivity studies (e.g., unexpected byproducts)?

Methodological Answer: Adopt an iterative experimental-computational workflow:

Byproduct Identification : Use LC-MS/MS to detect impurities; compare fragmentation patterns with known databases .

Mechanistic Re-evaluation :

- Kinetic Studies : Vary temperature/pH to isolate competing pathways (e.g., nucleophilic vs. electrophilic attacks on the thiazole ring).

- Isotopic Labeling : Trace chlorine/methoxy groups via ³⁶Cl or ¹³C-labeled reagents .

Computational Validation : Re-run DFT simulations with revised intermediates to identify overlooked barriers .

Q. What strategies improve yield and purity during scale-up?

Methodological Answer: Focus on purification and process control:

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) to enhance crystal lattice stability .

- Continuous Flow Reactors : Minimize side reactions by controlling residence time and temperature gradients .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.